1,3,7-Trimethoxyxanthone 1,3,7-Trimethoxyxanthone
Brand Name: Vulcanchem
CAS No.: 3722-54-1
VCID: VC21344584
InChI: InChI=1S/C16H14O5/c1-18-9-4-5-12-11(6-9)16(17)15-13(20-3)7-10(19-2)8-14(15)21-12/h4-8H,1-3H3
SMILES: COC1=CC2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)OC
Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol

1,3,7-Trimethoxyxanthone

CAS No.: 3722-54-1

Cat. No.: VC21344584

Molecular Formula: C16H14O5

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

1,3,7-Trimethoxyxanthone - 3722-54-1

CAS No. 3722-54-1
Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
IUPAC Name 1,3,7-trimethoxyxanthen-9-one
Standard InChI InChI=1S/C16H14O5/c1-18-9-4-5-12-11(6-9)16(17)15-13(20-3)7-10(19-2)8-14(15)21-12/h4-8H,1-3H3
Standard InChI Key WEMBDZBXWPOBGL-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)OC
Canonical SMILES COC1=CC2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)OC

Chemical Identity and Structure of 1,3,7-Trimethylxanthine

Chemical Nomenclature and Identification

1,3,7-Trimethylxanthine, commonly referred to as caffeine, is a natural alkaloid belonging to the xanthine chemical group. It is also known by several synonyms including guaranine, methyltheobromine, theine, and 7-methyltheophylline . The compound serves as a central nervous system stimulant and has various physiological effects on the human body that have been extensively documented in scientific literature.

The chemical structure contains a xanthine core (a purine base) with three methyl groups attached at positions 1, 3, and 7. This specific arrangement of atoms gives caffeine its unique chemical properties and physiological effects.

Physical and Chemical Properties

1,3,7-Trimethylxanthine presents as soft, white crystals or powder with a slightly bitter taste and no odor . Below is a comprehensive table of its physical and chemical properties:

PropertyValue
Molecular FormulaC₈H₁₀N₄O₂
Molecular Weight194.19 g/mol
Melting Point235-238°C
Number of Chiral CentersZero
Optical ActivityNone
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count0
Topological Polar Surface Area58.4 Ų
XLogP3-0.1
Half-life in human body3-7 hours

The compound is characterized by its purine-based structure with a double-ring system and contains no chiral centers, resulting in the absence of optical activity . The physical properties indicate a relatively polar molecule that is moderately soluble in water.

Biological Activity and Pharmacology

Pharmacological Effects

1,3,7-Trimethylxanthine exerts its primary effects as a central nervous system stimulant. It increases alertness, produces agitation, and also has notable effects on smooth muscle relaxation . As a stimulant, it affects multiple body systems including the central nervous, cardiac, and respiratory systems. It also functions as a diuretic and can delay the onset of fatigue .

The compound belongs to several drug classes including:

  • Stimulant

  • Adenosinergic

  • Eugeroic

  • Nootropic

  • Anxiogenic

  • Analeptic

  • Phosphodiesterase inhibitor

  • Diuretic

Anti-inflammatory Properties

Recent research has demonstrated significant anti-inflammatory activity of 1,3,7-Trimethylxanthine. In a study published in 2021, researchers found that caffeine possesses anti-infectious potential and ameliorated infection-derived inflammation following experimental infection with Listeria monocytogenes in Swiss mice . This suggests potential therapeutic applications beyond its well-known stimulant properties, particularly in conditions characterized by excessive inflammatory responses.

Pharmacokinetics

The pharmacokinetic profile of 1,3,7-Trimethylxanthine includes:

ParameterValue
Bioavailability99%
Protein binding10-36%
MetabolismPrimary: CYP1A2; Minor: CYP2E1, CYP3A4, CYP2C8, CYP2C9
Major metabolitesParaxanthine (84%), Theobromine (12%), Theophylline (4%)
Onset of action45 minutes-1 hour
Elimination half-lifeAdults: 3-7 hours; Infants (full term): 8 hours; Infants (premature): 100 hours
Duration of action3-4 hours
ExcretionUrine (100%)

The compound is extensively metabolized in the liver, with 1,3,7-Trimethyluric acid and 7-Methylxanthine reported as minor metabolites .

Comparison with Related Xanthine Compounds

Structural and Functional Relationships

1,3,7-Trimethylxanthine belongs to a family of xanthine derivatives that includes theophylline (1,3-dimethylxanthine) and theobromine (3,7-dimethylxanthine). These compounds differ only by the presence or absence of methyl groups at specific positions in the xanthine structure .

CompoundChemical NameSourcesPrimary Effects
Caffeine1,3,7-trimethylxanthineCoffee, tea, cola nuts, mate, guaranaCNS stimulant, cardiac muscle stimulant, respiratory system stimulant, diuretic, delays fatigue
Theophylline1,3-dimethylxanthineTeaCardiac stimulant, smooth muscle relaxant, diuretic, vasodilator
Theobromine3,7-dimethylxanthineCocoa bean, cola nuts, teaDiuretic, smooth muscle relaxant, cardiac stimulant, vasodilator

All these compounds are structurally similar and can be oxidized to uric acid and other methyluric acids, which also share similar chemical structures .

Natural Sources and Concentration

Dietary Sources

1,3,7-Trimethylxanthine is found naturally in various plant materials including coffee beans, tea leaves, cola nuts, mate, and guarana . The concentration varies significantly depending on the source and preparation method.

Caffeine Content in Common Beverages

The following table presents the caffeine content in various beverages:

BeverageServing SizeCaffeine Content (mg)
Tea150 ml2-5
Hot Cocoa150 ml1-8
Chocolate Milk225 ml2-7
Jolt Cola12 oz71
Josta12 oz58
Mountain Dew12 oz54
Kick Citrus12 oz54
Mello Yellow12 oz53
Surge12 oz51
Tab12 oz47
Diet Coca Cola12 oz46
Coca Cola12 oz46
Dr. Pepper12 oz41
Mr. Pibb12 oz40
Pepsi Cola12 oz38
Aspen12 oz36
Canada Dry Cola12 oz30
RC Cola12 oz18

This data illustrates the wide range of caffeine concentrations in common beverages, with energy drinks and specialty coffees typically containing the highest amounts .

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